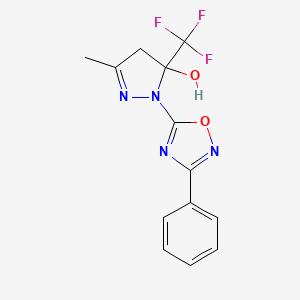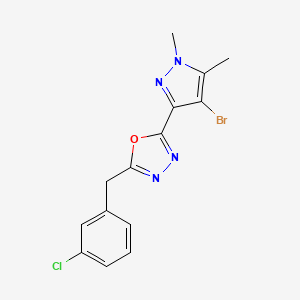![molecular formula C16H18FN3O B10944230 N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B10944230.png)
N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]cyclopentanecarboxamide is a chemical compound with the molecular formula C16H18FN3O . This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further linked to a cyclopentanecarboxamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]cyclopentanecarboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nucleophilic substitution reaction and ester hydrolysis . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the nucleophilic attack. The final product is obtained after purification through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]cyclopentanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity, while the pyrazole ring plays a crucial role in its biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]cyclopentanecarboxamide can be compared with other similar compounds, such as:
N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide: This compound has additional methyl groups on the pyrazole ring, which may alter its chemical and biological properties.
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide: The position of the substituents on the pyrazole ring differs, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18FN3O |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C16H18FN3O/c17-14-7-5-12(6-8-14)11-20-10-9-15(19-20)18-16(21)13-3-1-2-4-13/h5-10,13H,1-4,11H2,(H,18,19,21) |
InChI Key |
YGYODOHIXBWCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10944152.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944155.png)
![2-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10944158.png)


![N-(3-chloro-4-fluorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10944168.png)
![5,7-bis(difluoromethyl)-N-[3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944172.png)
![1-(difluoromethyl)-3,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10944184.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10944189.png)
![5-[2-(2-Methoxy-phenylamino)-thiazol-4-yl]-5-methyl-dihydro-furan-2-one](/img/structure/B10944190.png)
![2-[4-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole](/img/structure/B10944207.png)
![N-benzyl-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10944213.png)
![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10944240.png)
![4-ethyl-5-methyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide](/img/structure/B10944241.png)
